molecular formula C19H16FN3O2S B3013957 N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-21-9

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B3013957
CAS RN: 852132-21-9
M. Wt: 369.41
InChI Key: QXGCDLQVRYPKIP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions . The synthesized compounds are usually characterized by FTIR, 1 H-NMR, 13 C-NMR, and HRMS spectral data .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as FTIR, 1 H-NMR, 13 C-NMR, and HRMS . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. For example, they can participate in diazo-coupling, Knoevenagel condensation, Biginelli reaction, and other synthetic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using solubility tests in various solvents .

Scientific Research Applications

These applications highlight the versatility of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in various scientific contexts. Further research and validation are necessary to fully exploit its potential. If you need more detailed information on any specific application, feel free to ask! 😊🔬🌟 .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For example, some benzothiazole derivatives have been found to exhibit antimicrobial activity by inhibiting the growth of certain bacterial strains .

Future Directions

Research into benzothiazole derivatives is ongoing, with many potential applications in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives with improved properties and exploring their potential uses.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-7-2-1-6-13(14)18(25)23(12-22-11-5-10-17(22)24)19-21-15-8-3-4-9-16(15)26-19/h1-4,6-9H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCDLQVRYPKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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